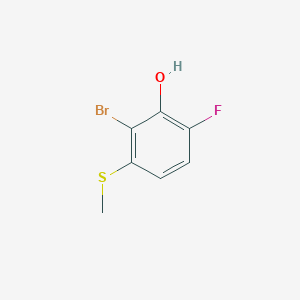

2-Bromo-6-fluoro-3-(methylthio)phenol

Description

Contextualization of Halogenated Phenols and Thioethers in Organic Synthesis

Halogenated phenols are a class of organic compounds that have long been recognized for their utility in synthesis. The halogen and hydroxyl groups can be readily modified, making them versatile precursors for more complex molecules. The presence of halogens can influence the acidity of the phenolic proton and direct the regioselectivity of further electrophilic aromatic substitution reactions. nih.govresearchwithrowan.com For instance, the bromination and chlorination of phenols are common reactions that lead to polysubstituted products. nih.gov The conditions of these reactions, such as the polarity of the solvent, can be adjusted to favor the formation of mono-substituted phenols. researchwithrowan.com

Thioethers, characterized by a sulfur atom bonded to two organic groups, are also of great importance in organic chemistry. They can act as protecting groups and are found in numerous natural products and pharmaceutical agents. The sulfur atom in a thioether is more polarizable than the oxygen in an ether, which can influence the molecule's reactivity. Thioethers can be oxidized to sulfoxides and sulfones, which often exhibit different chemical and biological properties.

Significance of Multifunctionalized Aromatic Scaffolds

Aromatic compounds are fundamental to organic chemistry and are integral to a vast array of applications, from pharmaceuticals to materials science. Multifunctionalized aromatic scaffolds, which contain several different functional groups, are particularly valuable. These molecules can engage in multiple types of chemical interactions and can be designed to have specific pharmacological activities. The development of such compounds is a key area of research, as they can lead to more effective and selective drugs and materials. The rigid and planar nature of aromatic rings provides a stable three-dimensional structure that is crucial for binding to biological targets.

Overview of Research Directions for 2-Bromo-6-fluoro-3-(methylthio)phenol

Given the functional groups present in this compound, several research directions can be envisioned. The presence of bromine and fluorine atoms, along with a hydroxyl group, makes it a candidate for further synthetic elaboration. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, potentially modulating the molecule's biological activity. Investigations into its potential as an intermediate in the synthesis of fine chemicals, agrochemicals, or pharmaceuticals are logical next steps. Furthermore, its potential biological activities, such as antimicrobial or anticancer properties, could be a focus of study, given that many halogenated phenols and thioether-containing compounds exhibit such effects.

Scope and Objectives of Academic Investigations

Academic investigations into this compound would likely focus on several key areas. A primary objective would be the development of efficient and selective synthetic routes to the compound. Characterization of its chemical and physical properties would also be crucial. Another important aspect would be the exploration of its reactivity, particularly the selective transformation of its various functional groups. Finally, a significant portion of research would likely be dedicated to evaluating its potential applications, including its use as a building block in organic synthesis and its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-3-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFOS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRJUBMNWZAYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies Based on 2 Bromo 6 Fluoro 3 Methylthio Phenol

Synthesis of Novel Aromatic and Heterocyclic Compounds

There is no available literature describing the use of 2-Bromo-6-fluoro-3-(methylthio)phenol as a starting material for the synthesis of novel aromatic or heterocyclic compounds. General synthetic routes for substituted thiophenols are known, such as the reduction of aromatic disulfides or the substitution of halogenated aromatic compounds with sulfur nucleophiles. google.comorganic-chemistry.org However, specific applications of these methods to or from this compound are not reported.

Functionalization at Phenolic, Bromine, and Fluorine Positions

Specific methodologies for the selective functionalization of the phenolic hydroxyl, bromine, or fluorine positions of this compound have not been described in the accessible scientific domain. While general reactions of these functional groups are well-established in organic chemistry, their specific reactivity and selectivity in the context of this particular molecule are unknown.

Introduction of Diverse Chemical Entities for Scaffold Modification

There are no documented examples of introducing diverse chemical entities onto the this compound scaffold. The potential for such modifications is high, given the multiple reactive sites, but no research has been published to demonstrate this.

Stereochemical Control in Derivatization Processes

No information is available regarding stereochemical control in any derivatization processes involving this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Bromo-6-fluoro-3-(methylthio)phenol as a Key Building Block for Complex Molecules

The combination of a reactive bromine atom, a fluorine atom influencing electronic properties, a nucleophilic hydroxyl group, and a modifiable methylthio group makes this compound a valuable starting material for the synthesis of complex molecular architectures.

Natural products often serve as the inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally related compounds, allows for the exploration of structure-activity relationships and the optimization of biological activity. The halogenated and sulfur-containing phenol (B47542) scaffold of this compound can be found in various classes of bioactive natural products.

The presence of bromine and fluorine offers opportunities for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular skeletons. For instance, the bromine atom can be readily displaced by a wide range of substituents, enabling the diversification of the phenol core. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.

| Functional Group | Potential Transformation | Relevance to Natural Product Analogs |

| Bromine | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | Introduction of diverse side chains to mimic natural product scaffolds. |

| Fluorine | Influences pKa and lipophilicity | Enhancement of metabolic stability and binding affinity. |

| Hydroxyl Group | Etherification, esterification | Formation of key linkages found in many natural products. |

| Methylthio Group | Oxidation to sulfoxide (B87167) or sulfone | Modulation of electronic and steric properties, and potential for improved biological activity. |

The synthesis of analogs of marine-derived brominated phenols, which often exhibit significant biological activities, could potentially utilize this compound as a starting material. The methylthio group could also be a precursor to other sulfur-containing functionalities present in some natural products.

Diversity-oriented synthesis (DOS) is a strategy for the efficient creation of a wide range of structurally diverse molecules for high-throughput screening. The multiple reactive sites on this compound make it an excellent substrate for DOS. A library of compounds can be generated by systematically modifying each of the functional groups.

For example, the hydroxyl group can be alkylated or acylated with a variety of reagents. The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, or it can be cleaved to a thiol and subsequently reacted with various electrophiles. This multi-directional approach to derivatization can rapidly generate a large number of unique compounds, increasing the probability of identifying molecules with desired biological or material properties.

Utilization in Agrochemical Research and Development

Many successful agrochemicals, including herbicides, fungicides, and insecticides, contain halogenated and sulfur-containing aromatic moieties. These functionalities can enhance the efficacy, selectivity, and environmental persistence of the active ingredients. The structural motifs present in this compound are consistent with those found in some commercial agrochemicals.

| Agrochemical Class | Potential Role of the Compound's Moieties |

| Herbicides | The fluorinated phenol core is a known toxophore. |

| Fungicides | The combination of halogens and a sulfur-containing group can enhance antifungal activity. |

| Insecticides | The overall lipophilicity and electronic properties can be tuned for optimal insecticidal action. |

Potential in the Synthesis of Opto-electronic or Polymer Materials

The unique combination of functional groups in this compound suggests its potential utility in the development of novel organic materials with interesting opto-electronic or polymeric properties.

Fluorinated aromatic compounds are known to have applications in organic electronics due to their distinct electronic properties and enhanced stability. The presence of fluorine can lower the HOMO and LUMO energy levels of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The sulfur atom in the methylthio group can also play a crucial role in the electronic properties of organic materials. Sulfur-containing aromatic compounds have been investigated for their charge-transporting capabilities. The bromine atom provides a convenient site for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These polymers could exhibit interesting photophysical properties, making them candidates for use in sensors, organic transistors, or as components in advanced optical materials. The phenolic hydroxyl group could be used to attach the molecule to other polymer backbones or to modify the surface of materials.

| Material Type | Potential Contribution of this compound |

| Organic Electronics (OLEDs, OPVs) | Fluorine and sulfur atoms can tune the electronic energy levels and charge transport properties. |

| Conjugated Polymers | The bromine atom allows for polymerization via cross-coupling reactions. |

| Functional Polymers | The hydroxyl group can be used for grafting onto other polymer chains or for surface modification. |

Further research into the polymerization of derivatives of this compound and the characterization of the resulting materials could reveal novel applications in materials science.

Computational and Theoretical Investigations of 2 Bromo 6 Fluoro 3 Methylthio Phenol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. These computational methods provide insights into the stable arrangements of atoms in space and the energy differences between various conformations.

Density Functional Theory (DFT) Studies of Ground State Structures

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. For a substituted phenol (B47542) like 2-Bromo-6-fluoro-3-(methylthio)phenol, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common and reliable choice for geometry optimization. researchgate.netresearchgate.net These calculations yield the most stable (ground state) geometry by finding the minimum energy structure on the potential energy surface.

The optimized geometry of this compound would reveal key structural parameters. The planarity of the benzene (B151609) ring might be slightly distorted due to the steric and electronic effects of the bulky bromine and methylthio groups, as well as the highly electronegative fluorine and hydroxyl groups. The bond lengths and angles around the substituents would also be of particular interest, as they are influenced by electronic interactions with the aromatic system. For instance, the C-Br and C-S bond lengths would be key parameters to determine from the optimized geometry.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Phenol

Conformational Landscapes and Energy Minimization

The presence of rotatable bonds, such as the C-O bond of the hydroxyl group and the C-S bond of the methylthio group, gives rise to different conformers for this compound. A conformational analysis, typically performed by systematically rotating these bonds and calculating the energy of each resulting structure, is essential to identify the most stable conformers.

For phenolic compounds, the orientation of the hydroxyl hydrogen can be influenced by intramolecular hydrogen bonding with adjacent substituents. acs.org In the case of this compound, the hydroxyl group is flanked by a bromine atom and a methylthio group. While bromine is not a strong hydrogen bond acceptor, the sulfur atom in the methylthio group could potentially engage in a weak intramolecular hydrogen bond with the hydroxyl hydrogen. The conformational search would also explore the orientation of the methyl group in the methylthio substituent.

The results of the conformational analysis would be presented as a potential energy surface, illustrating the energy of the molecule as a function of the dihedral angles of the rotating groups. The structures corresponding to energy minima on this surface represent the stable conformers of the molecule. The global minimum would correspond to the most stable conformation.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide valuable tools to analyze the distribution of electrons and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom of the methylthio group, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the electronegative bromine and fluorine atoms.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The energies of the HOMO and LUMO can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the global electrophilicity index, which provide further insights into the molecule's reactivity. imist.ma

Table 2: Representative Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for this compound, based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. cresset-group.com It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and fluorine atoms, as well as the lone pairs of the sulfur atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them sites for nucleophilic attack. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-Br bond axis, which can participate in halogen bonding. cresset-group.com

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results. researchgate.net

For this compound, DFT calculations can be used to predict the vibrational frequencies corresponding to the normal modes of vibration. These frequencies can be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to confirm the structure of the molecule. Key vibrational modes to analyze would include the O-H stretch, the C-Br stretch, the C-F stretch, and the C-S stretch.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. This comparison can help in the assignment of peaks in the experimental spectrum and provide further confidence in the calculated molecular structure.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy is a fundamental technique for molecular structure identification. Computational methods, particularly DFT, are routinely used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govijaemr.com These calculations are typically performed by first optimizing the molecular geometry to find its lowest energy conformation. Following optimization, the harmonic vibrational frequencies are computed.

For a molecule like this compound, DFT calculations using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) can provide a detailed vibrational analysis. ijaemr.comresearchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, key vibrational modes for this compound would include the O-H stretch, C-F stretch, C-Br stretch, S-CH₃ group vibrations, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated IR intensities and Raman activities with experimental spectra helps to confirm the molecular structure. arxiv.org

Illustrative Data: The following table presents hypothetical calculated and scaled vibrational frequencies for key functional groups of this compound, based on typical DFT B3LYP/6-311+G(d,p) results for substituted phenols.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | 3750 | 3600 | Strong | Weak |

| Aromatic C-H Stretch | 3150 | 3024 | Medium | Strong |

| Methyl C-H Stretch | 3010 | 2890 | Medium | Medium |

| Aromatic C=C Stretch | 1620 | 1555 | Strong | Strong |

| O-H In-plane Bend | 1410 | 1354 | Medium | Weak |

| C-F Stretch | 1265 | 1214 | Very Strong | Medium |

| C-O Stretch | 1230 | 1181 | Strong | Medium |

| C-S Stretch | 710 | 682 | Medium | Strong |

| C-Br Stretch | 650 | 624 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Theoretical calculations of NMR chemical shifts serve as an invaluable aid in assigning complex spectra and verifying structural hypotheses. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing against a standard like tetramethylsilane (B1202638) (TMS). acs.orgnih.gov

The accuracy of predicted ¹H and ¹³C chemical shifts for molecules like this compound depends on the level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. comporgchem.comnih.gov The Polarizable Continuum Model (PCM) is often used to simulate the solvent environment, which can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the phenolic -OH). comporgchem.com Different functionals may be optimized for predicting proton versus carbon shifts. comporgchem.com

Illustrative Data: The table below shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using the GIAO-B3LYP/6-311+G(2d,p) method with a PCM solvent model (chloroform).

| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | OH | 5.85 |

| Aromatic CH (at C4) | 7.15 | |

| Aromatic CH (at C5) | 6.90 | |

| SCH₃ | 2.45 | |

| ¹³C NMR | C1-OH | 152.3 |

| C2-Br | 110.5 | |

| C3-SMe | 128.9 | |

| C4 | 125.1 | |

| C5 | 118.4 | |

| C6-F | 158.7 (d, ¹JCF ≈ 245 Hz) | |

| SCH₃ | 15.6 |

UV-Vis Absorption Spectra Simulations

Electronic spectroscopy probes the transitions between electronic states in a molecule. Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the UV-Vis absorption spectra of organic molecules by calculating vertical excitation energies and corresponding oscillator strengths (f). bioone.orgnih.govnih.gov These calculations can help assign the electronic transitions observed in an experimental spectrum, such as π→π* or n→π* transitions.

For this compound, TD-DFT calculations would reveal how the various substituents (–Br, –F, –SCH₃, –OH) on the benzene ring influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths (λ_max). researchgate.netacs.org The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that correlate well with experimental measurements. nih.gov

Illustrative Data: This table provides representative results from a TD-DFT simulation for the principal electronic transitions of this compound in a solvent like methanol.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 230 | 0.45 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 210 | 0.28 | HOMO → LUMO+1 (π→π*) |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways that are often difficult to probe experimentally. numberanalytics.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. github.io

Theoretical Elucidation of Reaction Pathways

For a substituted phenol like this compound, several reaction types could be modeled, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or oxidation reactions involving the phenolic hydroxyl group. rsc.orgacs.org A common reaction pathway for phenols is hydrogen atom transfer (HAT) from the hydroxyl group to a radical species, forming a phenoxyl radical. acs.orgacs.org

Theoretical elucidation of such a pathway involves:

Reactant and Product Optimization: Calculating the stable geometries and energies of the starting phenol and the final phenoxyl radical.

Transition State Search: Locating the transition state structure for the hydrogen abstraction. This is a first-order saddle point on the PES. github.io

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

This process reveals the step-by-step geometric and electronic changes that occur during the reaction.

Kinetic and Thermodynamic Parameters of Transformations

Once the critical points on the potential energy surface (reactants, transition states, products) are located, key kinetic and thermodynamic parameters can be calculated. rsc.orgnih.gov

Thermodynamic Parameters: The difference in the energies of the products and reactants determines the reaction enthalpy (ΔH). By including zero-point vibrational energies and thermal corrections, the reaction Gibbs free energy (ΔG) can also be determined, which indicates the spontaneity of the reaction.

Kinetic Parameters: The energy difference between the transition state and the reactants defines the activation energy (Ea) or activation enthalpy (ΔH‡). nih.gov According to Transition State Theory, this value is the primary determinant of the reaction rate constant (k). A higher activation energy corresponds to a slower reaction. For a reaction like hydrogen abstraction from the phenol, DFT calculations can predict how the electronic nature of the substituents (–Br, –F, –SCH₃) influences the O-H bond dissociation enthalpy (BDE) and, consequently, the activation energy for the reaction. nih.govacs.org

Illustrative Data: The following table provides hypothetical thermodynamic and kinetic parameters for the hydrogen abstraction from this compound by a generic radical (R•), as would be calculated using DFT methods.

| Parameter | Calculated Value (kJ/mol) | Description |

| Reaction Enthalpy (ΔH) | -25 | Indicates an exothermic reaction. |

| Activation Energy (Ea) | 45 | The energy barrier for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 60 | The free energy barrier, including entropic effects. |

| Gibbs Free Energy of Reaction (ΔG) | -35 | Indicates a spontaneous (exergonic) reaction. |

Advanced Analytical Characterization Techniques for Structural Elucidation of 2 Bromo 6 Fluoro 3 Methylthio Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F, 77Se) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR spectroscopy of "2-Bromo-6-fluoro-3-(methylthio)phenol" is expected to reveal distinct signals for each of the non-equivalent protons. The aromatic protons will appear in the typical downfield region, with their chemical shifts and coupling patterns influenced by the electronic effects of the bromine, fluorine, hydroxyl, and methylthio substituents. The hydroxyl proton will present as a broad singlet, and the methyl protons of the methylthio group will appear as a sharp singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum will show a unique resonance for each carbon atom in a distinct chemical environment. docbrown.info The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon bonded to the electronegative fluorine atom will resonate at a different frequency compared to the carbon bonded to the bromine atom. The carbon of the methylthio group will have a characteristic chemical shift in the aliphatic region of the spectrum. docbrown.info

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For "this compound," a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the aromatic ring. nih.gov Coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) can provide further structural information.

⁷⁷Se NMR: While the primary compound contains a methylthio (-S-CH₃) group, derivatives might be synthesized where sulfur is replaced by selenium (-Se-CH₃). In such cases, ⁷⁷Se NMR would be an invaluable tool. nih.gov Selenium-77 has a natural abundance of approximately 7.6% and a wide chemical shift range, making it sensitive to subtle changes in the electronic environment. scispace.com Solid-state ⁷⁷Se NMR, particularly using techniques like Cross Polarization Magic Angle Spinning (CPMAS), can enhance signal intensity and provide information on the selenium atom's state in solid samples. nih.govscispace.com

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | Aromatic: 6.5-8.0, OH: 4.0-7.0, SCH₃: 2.0-3.0 | Connectivity and electronic environment of protons |

| ¹³C | Aromatic: 110-160, SCH₃: 15-25 | Carbon skeleton and functional group identification |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Presence and electronic environment of fluorine |

| ⁷⁷Se | Wide range (for Se-derivatives) | Characterization of organoselenium derivatives scispace.com |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. instanano.com The C-S stretching vibration of the methylthio group is expected to appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. The C-F and C-Br stretching vibrations will be observed at lower frequencies. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S and C-Br bonds, being more polarizable, may also give rise to distinct Raman signals.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) instanano.com | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-F | Stretching | 1000-1400 | Medium |

| C-Br | Stretching | 500-600 researchgate.net | Strong |

| S-CH₃ | C-S Stretching | 600-800 | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For "this compound," the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity. miamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern can reveal the structure of the molecule. Common fragmentation pathways for this compound might include the loss of a methyl radical (•CH₃) from the methylthio group, loss of a bromine radical (•Br), or other characteristic cleavages of the aromatic ring. libretexts.org

| Ion | m/z (Expected) | Significance |

| [M]⁺ | 235.9/237.9 | Molecular ion peak (showing isotopic pattern for Br) |

| [M-CH₃]⁺ | 220.9/222.9 | Loss of a methyl group |

| [M-Br]⁺ | 157 | Loss of a bromine atom |

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray single crystal diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of "this compound".

A successful single-crystal X-ray diffraction analysis would reveal the planarity of the benzene (B151609) ring and the spatial orientation of the substituents. Furthermore, it would provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine or fluorine atoms. These interactions govern the crystal packing and influence the physical properties of the compound. researchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like "this compound" or its derivatives, GC-MS is an ideal technique. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on the mass spectrum of the eluted compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. The liquid chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. This technique is particularly useful for monitoring the progress of the synthesis of "this compound," allowing for the identification of reactants, intermediates, and products in the reaction mixture.

Future Research Directions and Unaddressed Challenges in the Study of 2 Bromo 6 Fluoro 3 Methylthio Phenol

Development of More Sustainable and Atom-Economical Synthetic Routes

Currently, there are no documented methods for the synthesis of 2-Bromo-6-fluoro-3-(methylthio)phenol. Future research in this area would need to establish a foundational synthetic pathway. Initial efforts could draw inspiration from general methodologies for the synthesis of substituted phenols and thioethers. For instance, a plausible, though currently hypothetical, multi-step synthesis could be envisioned starting from commercially available precursors.

A potential, yet unverified, synthetic approach could involve the following conceptual steps:

Starting Material Selection: A possible starting point could be a commercially available fluorinated aniline (B41778), such as 2-fluoro-3-methoxyaniline.

Introduction of the Thioether Group: A key step would be the introduction of the methylthio group. This might be achieved through a Sandmeyer-type reaction to introduce a thiocyanate, followed by reduction and methylation.

Bromination: Regioselective bromination of the resulting aniline derivative would be a critical step. The directing effects of the existing substituents would need to be carefully considered to achieve the desired isomer.

Conversion of the Amino Group to a Hydroxyl Group: Finally, the amino group could be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Exploration of Novel Catalytic Transformations

The reactivity of this compound in catalytic transformations is entirely unknown. The presence of multiple distinct functional groups—a hydroxyl group, a bromine atom, a fluorine atom, and a methylthio group—suggests a rich and complex reactivity profile that could be harnessed in various catalytic processes.

Future research should investigate the selective activation of the different reactive sites on the molecule. For example, the bromine atom presents a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The viability and selectivity of these transformations in the presence of the other functional groups would be a primary area of investigation.

Furthermore, the sulfur atom of the methylthio group could potentially act as a coordinating site for transition metals, influencing the reactivity of the aromatic ring or participating directly in catalytic cycles. Research into the coordination chemistry of this compound with various metal centers could unveil novel catalytic applications. The development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring, guided by the existing substituents, would also represent a significant advancement.

Investigation of Unique Reactivity Profiles in Complex Chemical Environments

The interplay of the electronic and steric effects of the bromo, fluoro, methylthio, and hydroxyl substituents is expected to impart a unique reactivity profile to this compound. Understanding this reactivity in complex chemical environments is crucial for predicting its behavior and designing new applications.

A key area of future study would be the exploration of its aryne chemistry. Generation of an aryne intermediate from this precursor could lead to the synthesis of highly functionalized, polysubstituted aromatic compounds. The regioselectivity of nucleophilic attack on such an aryne would be of fundamental interest. acs.org

Additionally, the acidity of the phenolic proton and the nucleophilicity of the sulfur atom are likely modulated by the electron-withdrawing effects of the halogen atoms. Systematic studies of its acid-base chemistry and its reactivity as a nucleophile in various reaction settings would provide valuable data. Investigating its behavior under oxidative or reductive conditions could also reveal novel transformation pathways, potentially involving the thioether moiety.

Advanced Computational Modeling for Complex Interactions and Reaction Dynamics

In the absence of experimental data, advanced computational modeling provides a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to investigate its structural and electronic properties. researchgate.net

Future computational studies should focus on several key areas:

Molecular Geometry and Electronic Structure: Optimizing the geometry of the molecule and calculating properties such as bond lengths, bond angles, and dihedral angles would provide fundamental structural information. Analysis of the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) would offer insights into its kinetic stability and the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Reaction Mechanisms: Computational modeling could be used to explore the reaction mechanisms of potential synthetic routes and catalytic transformations. For example, calculating the energy profiles for various cross-coupling reactions could help predict the feasibility and selectivity of these processes.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, would aid in the characterization of the compound once it is synthesized.

These theoretical investigations would not only provide valuable predictive data but also guide future experimental work, allowing for a more targeted and efficient exploration of the chemistry of this compound.

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

While speculative at this stage, the unique combination of functional groups in this compound makes it an intriguing building block for the design and synthesis of advanced materials.

Potential avenues for future research include:

Polymer Synthesis: The molecule could serve as a monomer for the synthesis of novel polymers. For example, polymerization via cross-coupling reactions could lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially applicable in organic electronics. researchgate.net The autopolymerization of related thiophene (B33073) derivatives has been studied, suggesting that this molecule could also be a candidate for similar polymerization strategies. researchgate.net

Functional Materials: The phenolic hydroxyl group offers a site for derivatization, allowing the molecule to be grafted onto surfaces or incorporated into larger supramolecular assemblies. The presence of heavy atoms like bromine and sulfur could also impart useful properties for applications in materials science, such as in the development of photochemically active materials. smolecule.com

Medicinal Chemistry Scaffolds: Halogenated and sulfur-containing aromatic compounds are prevalent in medicinal chemistry. Once its synthesis is established, this molecule could be used as a scaffold for the synthesis of new bioactive compounds, leveraging the bromine atom as a site for diversification through cross-coupling chemistry.

The exploration of these applications is entirely dependent on the successful development of a reliable synthetic route to this compound.

Q & A

Q. What are common synthetic routes for introducing the methylthio group in 2-Bromo-6-fluoro-3-(methylthio)phenol?

The methylthio group (-SMe) is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, using a thiolate nucleophile (e.g., NaSMe) reacting with a halogenated precursor (e.g., 2-bromo-6-fluoro-3-chlorophenol) under basic conditions. Careful control of temperature (40–80°C) and solvent polarity (DMF or DMSO) improves yield. Regioselectivity is influenced by steric and electronic effects of adjacent bromo and fluoro substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., aromatic proton splitting from fluorine coupling).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (MW: 237.06 g/mol).

- HPLC : Purity assessment (>95% by reverse-phase chromatography).

- FT-IR : Identification of phenolic O-H stretches (~3200 cm) and C-S bonds (~700 cm) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Pharmaceuticals : Building block for antitumor or antimicrobial agents via Suzuki-Miyaura couplings.

- Agrochemicals : Precursor for herbicides by functionalizing the phenol ring.

- Materials science : Modifying polymers via thioether linkages .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.

- Stability : Store at 0–6°C under inert gas (N) to prevent oxidation of the thioether group. Avoid prolonged exposure to light to minimize decomposition .

Advanced Research Questions

Q. How to address regioselectivity challenges in synthesizing this compound given competing reactive sites?

Regioselectivity is controlled by:

- Directing groups : The fluorine atom acts as a meta-director, while bromo substituents influence ortho/para reactivity.

- Catalysts : Pd-catalyzed C-S coupling using Buchwald-Hartwig conditions to target specific positions.

- Computational modeling : DFT calculations predict electron density distribution to optimize reaction pathways .

Q. How to resolve contradictions between experimental NMR data and computational predictions for this compound?

Discrepancies arise from dynamic effects (e.g., rotational barriers in the methylthio group) or solvent interactions. Strategies include:

Q. How to optimize coupling reactions involving this compound for pharmaceutical applications?

For Suzuki-Miyaura couplings:

- Catalyst : Use Pd(PPh) with KCO in THF/water.

- Protection : Temporarily protect the phenol group as a silyl ether to prevent side reactions.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. How to design experiments to assess the bioactivity of derivatives of this compound?

- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (MIC against S. aureus).

- SAR studies : Modify substituents (e.g., replace Br with Cl) to correlate structure with activity.

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. What methodologies are recommended for determining the crystal structure of this compound?

Q. How to selectively functionalize the phenol ring in the presence of bromo and fluoro substituents?

- Electrophilic substitution : Use HNO/HSO to nitrate the para position to fluorine.

- Cross-coupling : Employ Ullmann conditions (CuI, phenanthroline) for aryl ether formation.

- Protection/deprotection : Use Boc or acetyl groups to temporarily block reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.